4-(Pyridin-3-yl)piperidin-4-ol, with the chemical formula C₁₀H₁₄N₂O and a molecular weight of 178.23 g/mol, is a heterocyclic compound that combines both piperidine and pyridine rings. This compound is of significant interest in medicinal chemistry due to its potential pharmacological properties, particularly as a versatile building block for the synthesis of various bioactive molecules. The compound has been identified to target the protein serine/threonine-protein kinase B-raf, suggesting its relevance in therapeutic contexts, including cancer treatment .
The synthesis of 4-(Pyridin-3-yl)piperidin-4-ol typically involves the reaction of pyridine derivatives with piperidine derivatives under controlled conditions. One common synthetic route includes:
In industrial settings, multi-step synthesis processes are optimized for yield and purity, often utilizing continuous flow reactors and advanced purification techniques to maintain consistent quality.
4-(Pyridin-3-yl)piperidin-4-ol can undergo various chemical reactions:
The specific products formed from these reactions depend on the reagents and conditions utilized.
The mechanism of action for 4-(Pyridin-3-yl)piperidin-4-ol primarily involves its interaction with serine/threonine-protein kinase B-raf. Compounds containing a piperidine nucleus have been shown to interact with their biological targets through various mechanisms, leading to diverse biological effects such as:
This compound's ability to modulate multiple biochemical pathways enhances its significance in drug discovery and development .
4-(Pyridin-3-yl)piperidin-4-ol is characterized by its high gastrointestinal absorption and acts as a substrate for p-glycoprotein, which is responsible for pumping many foreign substances out of cells. This property may influence its bioavailability and therapeutic efficacy.
The compound exhibits stability under ambient conditions but should be stored away from light to prevent degradation. Its boiling point and flash point indicate that it requires careful handling during synthesis and storage .
4-(Pyridin-3-yl)piperidin-4-ol has a wide range of applications in scientific research:
Piperidine, a saturated six-membered heterocyclic ring containing one nitrogen atom, constitutes a privileged scaffold in pharmaceutical development due to its conformational flexibility, bioavailability, and capacity for diverse functionalization. This core structure enables precise three-dimensional positioning of pharmacophoric elements within drug molecules, facilitating optimal target engagement. Piperidine derivatives are integral to approximately 20% of commercially available small-molecule therapeutics, spanning major therapeutic areas including central nervous system agents (e.g., paroxetine), antipsychotics (e.g., risperidone), antihistamines (e.g., fexofenadine), and analgesics. The scaffold’s protonatable nitrogen permits salt formation for improved solubility and influences pharmacokinetic properties through modulation of basicity (pKa ~11). Its chair conformation provides stereochemical versatility, allowing chiral center incorporation for enantioselective target interactions. In kinase inhibitor development, substituted piperidines serve as spacer units that project aromatic systems into hydrophobic binding pockets while maintaining aqueous solubility—exemplified by protein kinase B inhibitors where 4-aminopiperidine variants demonstrate nanomolar IC50 values [4].
Table 1: Therapeutic Agents Featuring Piperidine Scaffolds
Drug Name | Therapeutic Category | Key Piperidine Functionalization | |
---|---|---|---|
Risperidone | Antipsychotic | 6-Hydroxyethylpiperidine | |
Fexofenadine | Antihistamine | 4-Carboxypiperidine derivative | |
Paroxetine | Antidepressant (SSRI) | 4-Arylpiperidine | |
CCT128930 (PKB inhibitor) | Anticancer (kinase inhibitor) | 4-Amino-4-benzylpiperidine | [4] |
The fusion of pyridine (an electron-deficient aromatic heterocycle) with piperidine (a saturated aliphatic amine) creates structurally diverse pharmacophores capable of multipoint target binding. Pyridine contributes hydrogen bond acceptor capability through its sp2-hybridized nitrogen, π-stacking capacity via its aromatic system, and dipole moment enhancement (2.2 Debye) that influences binding orientation. When linked directly at the pyridine C3 position to piperidine’s nitrogen or C4 carbon (as in 4-(pyridin-3-yl)piperidin-4-ol), the resulting hybrid exhibits distinct electronic and steric properties. The 3-pyridyl configuration enables orthogonal spatial arrangement between rings, permitting simultaneous engagement with complementary enzyme subsites. These hybrids demonstrate enhanced pharmacokinetic profiles compared to single-heterocycle analogs, attributable to pyridine’s moderate logP reduction and piperidine’s solubilizing effects. In non-nucleoside reverse transcriptase inhibitors (NNRTIs) for HIV treatment, piperidine-linked pyridines achieve picomolar potency against wild-type and mutant strains through hydrophobic cavity filling and flexible hinge region binding. Compound BD-c1 exemplifies this, exhibiting EC50 = 10 nM against HIV-1 with selectivity index >14,000—surpassing etravirine in cytotoxicity profile . G protein-coupled receptor 119 (GPR119) agonists similarly exploit this hybrid system; nitrogen-linked pyrimidine-piperidine-trifluoromethylpyridine architectures show enhanced receptor activation and reduced hERG channel binding, attributable to the pyridine’s electronic modulation of adjacent pharmacophores [9].
CAS No.: 64755-14-2
CAS No.: 3724-64-9
CAS No.:
CAS No.: 33227-10-0
CAS No.: 1242240-30-7